molecular formula C14H15BrN8 B6452945 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549004-68-2

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6452945
CAS No.: 2549004-68-2
M. Wt: 375.23 g/mol
InChI Key: GBSSDTWSTIQJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a purine derivative characterized by a piperazine ring substituted at the 6-position with a 5-bromopyrimidin-2-yl group and a methyl group at the 9-position of the purine scaffold. The bromine atom on the pyrimidine ring likely enhances electrophilicity, influencing binding interactions in pharmacological contexts, while the methyl group at the 9-position may improve metabolic stability compared to unmethylated purines .

Properties

IUPAC Name

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN8/c1-21-9-20-11-12(21)18-8-19-13(11)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSSDTWSTIQJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Purine Core

The 9-methylpurine scaffold is synthesized via Gould-Jacobs cyclization, wherein 4,5-diaminopyrimidine reacts with triethyl orthoacetate under acidic conditions. This yields 6-chloro-9-methyl-9H-purine, which is subsequently aminated using ammonium hydroxide or hydrazine hydrate. Critical parameters include:

  • Temperature : 80–100°C for cyclization.

  • Catalyst : Concentrated HCl or H₂SO₄.

  • Yield : 65–75% after recrystallization from ethanol.

Example Protocol :

Functionalization with Piperazine

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For SNAr, 6-chloro-9-methylpurine reacts with 1-(5-bromopyrimidin-2-yl)piperazine in dimethylformamide (DMF) at 120°C for 12–24 hours. Key considerations:

  • Base : Potassium carbonate or triethylamine.

  • Solvent : DMF, dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP).

  • Yield : 50–60% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight :
The electron-deficient pyrimidine ring in 5-bromo-2-chloropyrimidine facilitates SNAr with piperazine, forming the 1-(5-bromopyrimidin-2-yl)piperazine intermediate. Subsequent coupling to the purine core proceeds via a second SNAr at the C6 position.

Optimization of Coupling Reactions

Recent advances employ transition-metal catalysis to enhance efficiency. For example, palladium(II) acetate with Xantphos ligand enables coupling at lower temperatures (80°C), reducing side products.

Comparative Data :

MethodConditionsYield (%)Purity (%)
SNAr (traditional)DMF, 120°C, 24h5590
Pd-catalyzedToluene, 80°C, 8h7295
Microwave-assistedDMA, 150°C, 30min6892

Microwave irradiation reduces reaction times but requires specialized equipment.

Final N-Methylation and Purification

The 9-methyl group is introduced early in the synthesis to avoid competing N-alkylation. Post-coupling purification involves:

  • Liquid-liquid extraction : Dichloromethane/water to remove unreacted piperazine.

  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • Recrystallization : Ethanol/water mixtures for crystalline product.

Purity Analysis :

  • HPLC : >98% purity using C18 column (acetonitrile/0.1% TFA).

  • Mass Spec : [M+H]⁺ at m/z 376.23.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing N7 alkylation during methylation.

  • Solution : Use methyl triflate as a selective methylating agent under anhydrous conditions.

Low Coupling Efficiency

  • Issue : Steric hindrance at the purine C6 position.

  • Solution : Employ bulkier ligands (e.g., DavePhos) in palladium catalysis to enhance reactivity.

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors and anticancer agents. Derivatives with modified pyrimidine rings (e.g., 5-iodo or 5-cyano analogs) exhibit enhanced bioavailability.

Recent Advancements :

  • Organozinc Reagents : Enable C–C bond formation at the bromopyrimidine site for functional diversification.

  • Solid-Phase Synthesis : Streamlines intermediate isolation in combinatorial libraries .

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) or copper(I) iodide (CuI) for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized purine or piperazine derivatives .

Scientific Research Applications

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural Differences :

  • Halogenation : The target compound’s 5-bromopyrimidinyl group distinguishes it from fluoro- (e.g., ) or chloro-substituted analogues (e.g., ). Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets.
  • 9-Position Substitution : The 9-methyl group is absent in many analogues (e.g., ), which could influence steric hindrance and metabolic pathways.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from similar structures:

  • Molecular Weight : Estimated to be ~400–420 g/mol, comparable to analogues in (357.4) and (336.4).
  • Polarity : The bromopyrimidinyl group increases lipophilicity compared to acetyl (logP ~2.5 in ) or sulfonyl (logP ~1.8 in ) substituents.
  • Solubility : Likely lower than carboxamide-containing derivatives (e.g., ), which benefit from hydrogen-bonding motifs.

Pharmacological Considerations

, and 8 highlight that 6-piperazin-1-yl-purines are often explored as cannabidiol analogs or kinase inhibitors. Key observations:

  • Bioavailability : High HPLC purity (>95%) is common across analogues (e.g., ), suggesting robust synthetic protocols.
  • Activity : Substituents on the piperazine ring critically modulate activity. For example, sulfonyl groups () may enhance solubility but reduce membrane permeability, while bromine (target compound) could improve target engagement via halogen bonding .

Biological Activity

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic molecule belonging to the purine class, which plays critical roles in various biological processes. This compound is of particular interest due to its potential pharmacological applications, particularly in targeting neurological disorders through its interaction with histamine receptors and other biological targets.

Structural Features

The molecular structure of this compound includes:

  • Purine core : Essential for nucleic acid structure.
  • Brominated pyrimidine moiety : Enhances biological activity through specific interactions.
  • Piperazine ring : Contributes to binding affinity and selectivity towards biological targets.

The biological activity of this compound primarily involves its ability to interact with various receptors and proteins within the body. Key aspects include:

  • Binding Affinity : The compound exhibits strong binding interactions characterized by hydrogen bonding and hydrophobic interactions, particularly with histamine receptors. These interactions are influenced by the presence of the brominated pyrimidine and piperazine groups.
  • Pharmacological Potential : It has shown promise as a lead compound for developing drugs that target neurological disorders, potentially influencing pathways related to neurotransmitter signaling and modulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound, highlighting its unique properties:

  • Histamine Receptor Interaction :
    • Research indicates that compounds with similar structural features can selectively bind to histamine receptors, leading to modulation of various physiological responses. The binding interactions are crucial for optimizing pharmacological effects .
  • Kinase Inhibition :
    • While primarily focused on histamine receptors, there is evidence suggesting that similar purine derivatives may also exhibit kinase inhibitory activity, which is essential for regulating cellular processes such as growth and differentiation .
  • Selectivity Profiles :
    • Studies on related compounds reveal that structural modifications can enhance selectivity towards specific receptor subtypes, potentially reducing side effects associated with broader-spectrum drugs .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
8-[3-(1-cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-onePyrazolo-pyrimidine coreDifferent heterocyclic framework
7-(3-amino phenyl)-4,5-dihydro-pyrazolo[1,5-a]pyrimidineAmino phenyl substituentLacks the piperazine moiety
6-(4-(dimethylamino)piperidin-1-yl)pyridazin-3-yl]pyrido[4,5]pyrrolo[1,2-d]pyrimidin-2-aminesIncorporates piperidineVariation in nitrogen-containing ring

This table illustrates how the compound's specific combination of functional groups may confer distinct biological activities and therapeutic potentials.

Q & A

Q. Which assays are suitable for preliminary toxicology screening?

  • Methodology :
  • MTT Assay : Test cytotoxicity in HepG2 or HEK293 cells (IC₅₀ > 10 µM suggests low toxicity) .
  • Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100.
  • hERG Binding Assay : Use patch-clamp electrophysiology to evaluate cardiac risk.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.